3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The 3-position is substituted with a 4-(trifluoromethoxy)phenyl group, contributing unique electronic and steric properties.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O2/c12-11(13,14)21-7-3-1-6(2-4-7)19-9-8(17-18-19)10(20)16-5-15-9/h1-5H,(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYNQRIZZPMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Synthetic Route Outline
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Pyrimidinone formation | Condensation of appropriate β-dicarbonyl compounds with amidines or urea derivatives | β-dicarbonyl compound, amidine, solvent |
| 2 | Triazole ring cyclization | Reaction of pyrimidinone intermediate with hydrazine or substituted hydrazines | Hydrazine hydrate or substituted hydrazine |
| 3 | Aryl substitution | Nucleophilic aromatic substitution or cross-coupling to introduce 4-(trifluoromethoxy)phenyl | Aryl halide or boronic acid derivatives, catalyst |
Detailed Preparation Methodologies
Pyrimidinone Intermediate Synthesis
- The pyrimidinone core is generally prepared by reacting β-dicarbonyl compounds (such as 1,3-diketones) with amidines or urea under reflux in polar solvents (e.g., ethanol, DMF).
- This step forms the 3,6-dihydro-7H-pyrimidin-7-one ring system, which is the precursor for triazole ring formation.
Triazole Ring Formation
- The pyrimidinone intermediate is treated with hydrazine hydrate or substituted hydrazines to induce ring closure, forming the triazolo[4,5-d]pyrimidin-7-one structure.
- This cyclization typically occurs under heating conditions (80–120 °C) in solvents such as ethanol or acetic acid.
- Reaction times vary from several hours to overnight, depending on reagent concentrations.
Introduction of the 4-(Trifluoromethoxy)phenyl Group
- The 4-(trifluoromethoxy)phenyl substituent is introduced at the 3-position of the triazolopyrimidinone core.
Two main strategies are used:
Nucleophilic aromatic substitution (SNAr): Using a halogenated triazolopyrimidinone intermediate, the 4-(trifluoromethoxy)phenyl nucleophile is introduced by substitution.
Cross-coupling reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions between a halogenated triazolopyrimidinone and a 4-(trifluoromethoxy)phenyl boronic acid or amine derivative.
Catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like K2CO3 or Cs2CO3, and solvents such as toluene, dioxane, or DMF are commonly employed.
- Reaction temperatures range from 80 to 110 °C, with reaction times from 6 to 24 hours.
Representative Experimental Data from Patents
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Pyrimidinone formation | Reflux in ethanol, 4–6 hours | Yields 70–85% |
| Triazole ring cyclization | Hydrazine hydrate, 90 °C, 12 hours | Yields 65–80% |
| Aryl substitution (Suzuki) | Pd(PPh3)4, K2CO3, toluene, 100 °C, 12 h | Yields 60–75%, high regioselectivity |
| Purification | Column chromatography or recrystallization | Ensures >98% purity |
Research Findings and Optimization Notes
- Yield and Purity: The multi-step synthesis typically achieves overall yields in the range of 40–60%, with purity exceeding 98% after purification.
- Catalyst Selection: Palladium catalysts with phosphine ligands provide optimal coupling efficiency for introducing the trifluoromethoxyphenyl group.
- Solvent Effects: Polar aprotic solvents enhance reaction rates in cyclization and coupling steps.
- Temperature Control: Maintaining moderate temperatures (80–110 °C) is critical to avoid decomposition of sensitive intermediates.
- Scale-up Considerations: The synthesis has been successfully scaled to gram quantities with consistent yields and purity, indicating robustness.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyrimidinone formation | Condensation of β-dicarbonyl + amidine | Ethanol, reflux, 4–6 h | 70–85 | High purity intermediate |
| Triazole cyclization | Cyclization with hydrazine hydrate | Hydrazine hydrate, 90 °C, 12 h | 65–80 | Efficient ring closure |
| Aryl substitution | Pd-catalyzed Suzuki coupling | Pd(PPh3)4, K2CO3, toluene, 100 °C, 12 h | 60–75 | Regioselective arylation |
| Purification | Chromatography or recrystallization | Solvents vary | N/A | >98% purity achieved |
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
The 3-position of the triazolopyrimidine core is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group increases lipophilicity (LogP ≈ 2.5 vs. 1.8 for methoxy) and resistance to oxidative metabolism .
- Chlorobenzyl vs. Trifluoromethoxyphenyl : Chlorine’s smaller size reduces steric hindrance but offers weaker electron-withdrawing effects compared to CF₃O .
Modifications at the 6- and 7-Positions
Variations at these positions influence solubility and target binding:
Key Observations :
- Thione vs.
- Piperazinyl Groups : Enhance solubility via ionization but may increase metabolic complexity .
Biological Activity
The compound 3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1105195-38-7) is a member of the triazolopyrimidine family, known for its diverse biological activities. This article reviews existing literature on its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₁H₆F₃N₅O₂
- Molar Mass : 297.19 g/mol
Biological Activity Overview
Research indicates that derivatives of triazolopyrimidines exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been studied primarily for its potential as an inhibitor of deubiquitinating enzymes, particularly USP28, which plays a significant role in cancer progression.
Anticancer Activity
A significant study highlighted the synthesis and evaluation of triazolopyrimidine derivatives as USP28 inhibitors. The compound demonstrated potent inhibition of USP28 with an IC₅₀ value of approximately 1.1 μmol/L. This inhibition led to reduced proliferation in gastric cancer cell lines (HGC-27), indicating its potential as an anticancer agent through the modulation of key oncogenic pathways .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC₅₀ (μmol/L) | Effect |
|---|---|---|---|
| This compound | USP28 | 1.1 | Inhibits cell proliferation in gastric cancer cells |
The mechanism by which this compound exerts its anticancer effects involves the degradation of proteins associated with tumor progression. Specifically, it was shown to decrease levels of LSD1 and c-Myc in treated cells, suggesting a pathway involving proteasomal degradation mediated by USP28 inhibition .
Case Studies
In a relevant case study involving similar compounds:
- Study : Evaluation of novel triazolopyrimidine derivatives for their antitumor activity.
- Findings : Several derivatives exhibited selective cytotoxicity against various human tumor cell lines including KB and HepG2/A2.
- : The study concluded that structural modifications significantly influence biological activity and selectivity towards cancer cells .
Q & A
Q. What are the optimized synthetic routes for this compound?
The synthesis typically involves cyclization of precursors under controlled conditions. For example:
- Thiadiazole ring formation : Use sulfur and nitrogen sources with catalysts (e.g., K₂CO₃, KI) in refluxing acetone for 24 hours, followed by purification via ethanol recrystallization .
- Triazolo-pyrimidinone core : Cyclocondensation of substituted phenyl precursors with triazole derivatives under nitrogen, followed by crystallization from DMF .
- Key reagents : Potassium carbonate, chloroacetyl morpholine/piperidine derivatives, and trifluoromethoxy-substituted aryl halides.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, KI, acetone, reflux | 60–75 | |
| Purification | Ethanol recrystallization | >95% purity |
Q. How is structural characterization performed?
- ¹H/¹³C-NMR : Assign peaks for trifluoromethoxy (-OCF₃) protons (δ 4.5–5.5 ppm) and pyrimidinone carbonyl (δ 160–165 ppm) .
- X-ray crystallography : Resolve dihydro-pyrimidinone conformation and triazole ring planarity (e.g., C–N bond lengths: 1.32–1.38 Å) .
- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 354.1 (calculated for C₁₃H₉F₃N₅O₂) .
Q. What stability considerations apply under varying pH/temperature?
- Thermal stability : Decomposition observed >200°C via TGA; store at 2–8°C in inert atmosphere .
- pH sensitivity : Hydrolysis of triazole ring occurs at pH <3 or >11; use neutral buffers for biological assays .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies in antimicrobial or kinase inhibition assays may arise from:
- Solvent effects : DMSO concentration >1% alters compound aggregation .
- Assay interference : Trifluoromethoxy group quenches fluorescence in FRET-based assays; validate via LC-MS .
- Methodology : Compare MIC (microbroth dilution) vs. time-kill assays for bactericidal activity .
Q. What computational methods predict reactivity in nucleophilic environments?
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model nucleophilic attack on the pyrimidinone carbonyl (e.g., activation energy ΔG‡ = 25–30 kcal/mol) .
- InChI/SMILES : Canonical SMILES (e.g.,
c12n(nnc1c(=O)[nH]cn2)c1cc(ccc1)OC(F)(F)F) enables cheminformatics tools like RDKit for reactivity mapping .
Q. How to design derivatives for enhanced pharmacokinetics?
- SAR strategies : Introduce hydrophilic groups (e.g., morpholine, piperazine) at the 6-position to improve solubility (logP reduction from 3.2 to 1.8) .
- Metabolic stability : Replace trifluoromethoxy with deuterated analogs to reduce CYP450-mediated oxidation .
Q. What mechanistic insights exist for its kinase inhibition?
- Docking studies : The triazolo-pyrimidinone scaffold binds ATP pockets in kinases (e.g., CDK2, IC₅₀ = 0.8 μM) via H-bonds with Glu81 and hydrophobic interactions with Leu83 .
- Kinase profiling : Use Eurofins KinaseProfiler™ to assess selectivity across 100+ kinases; cross-validate with cellular assays .
Methodological Notes
- Contradiction resolution : Cross-validate synthetic yields by varying catalysts (e.g., KI vs. TBAB) and reaction times .
- Safety protocols : Although no acute hazards reported, use PPE (gloves, goggles) due to limited toxicology data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
